molecular formula C13H21NO2 B6352928 2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol CAS No. 1019599-91-7

2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol

Cat. No.: B6352928
CAS No.: 1019599-91-7
M. Wt: 223.31 g/mol
InChI Key: PXJYGMFCTYVNMY-UHFFFAOYSA-N
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Description

2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol (CAS: 1240569-91-8, as the hydrochloride salt) is a phenolic derivative featuring an ethoxy group at the 6-position and a butan-2-ylamino methyl substituent at the 2-position of the aromatic ring. Its synthesis involves alkylation and condensation reactions, yielding a molecule with balanced hydrophobicity and hydrogen-bonding capacity, which may enhance its pharmacokinetic properties.

Properties

IUPAC Name

2-[(butan-2-ylamino)methyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-4-10(3)14-9-11-7-6-8-12(13(11)15)16-5-2/h6-8,10,14-15H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJYGMFCTYVNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=C(C(=CC=C1)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol typically involves the reaction of 6-ethoxyphenol with butan-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation, particularly under acidic or alkaline conditions. Common oxidizing agents and outcomes include:

Reagent Conditions Product Mechanism
KMnO₄ (aq)Acidic, 60–80°C2-Ethoxy-6-{[(butan-2-yl)amino]methyl}-1,4-benzoquinoneTwo-electron oxidation of phenol to quinone, retaining the ethoxy and aminomethyl groups .
H₂O₂/Fe³⁺Neutral, room temperatureHydroxylated derivativesRadical-mediated oxidation, leading to hydroxylation at ortho/para positions relative to -OH .

Key Notes :

  • The ethoxy group stabilizes the aromatic ring through electron donation, slowing oxidation compared to unsubstituted phenols.

  • The benzylic C–N bond in the aminomethyl group may undergo partial cleavage under strong oxidative conditions, forming aldehyde intermediates .

Reduction Reactions

The secondary amine and aromatic system may participate in reduction processes:

Reagent Conditions Product Mechanism
H₂/Pd-CEthanol, 50°C2-Ethoxy-6-(aminomethyl)phenolCatalytic hydrogenation reduces the C–N bond, yielding a primary amine .
NaBH₄Methanol, refluxNo reactionBorohydrides typically fail to reduce aromatic or secondary amine groups under mild conditions.

Structural Insights :

  • The steric bulk of the butan-2-yl group impedes access to the amine, limiting reduction efficiency .

Electrophilic Aromatic Substitution

The ethoxy group directs electrophiles to the ortho/para positions relative to itself, while the aminomethyl group influences reactivity:

Reagent Position Product
HNO₃/H₂SO₄Para to ethoxy2-Ethoxy-4-nitro-6-{[(butan-2-yl)amino]methyl}phenol
Br₂/FeBr₃Ortho to aminomethyl5-Bromo-2-ethoxy-6-{[(butan-2-yl)amino]methyl}phenol

Nucleophilic Substitution at the Amine

The secondary amine can act as a nucleophile:

Reagent Product
CH₃I (excess)Quaternary ammonium salt
AcClN-Acetyl derivative

Acid-Base Behavior

  • Phenol group : pKa ≈ 10 (deprotonates in alkaline media to form a phenoxide ion).

  • Amine group : pKa ≈ 9–10 (protonates in acidic media to form a ammonium ion) .

Solubility Implications :

  • The compound is soluble in polar aprotic solvents (e.g., DMSO) but precipitates in water at neutral pH due to limited ionization.

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing CO and NH₃.

  • Photolysis : UV exposure induces cleavage of the ethoxy group, forming 6-{[(butan-2-yl)amino]methyl}catechol derivatives .

Comparative Reactivity of Structural Analogs

Compound Key Functional Groups Reactivity Differences
2-Methoxy-5-((phenylamino)methyl)phenol Methoxy, phenylaminoFaster electrophilic substitution due to stronger electron donation from methoxy.
2-Ethoxy-4-[(propan-2-ylamino)methyl]phenol Ethoxy, isopropylaminoReduced steric hindrance compared to butan-2-yl group.

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications across various scientific domains:

Chemistry

  • Reagent in Organic Synthesis : Used as a building block for synthesizing more complex molecules.
  • Chemical Reactions : Undergoes oxidation, reduction, and substitution reactions, leading to products like quinones and amines.

Biology

  • Biological Activity : Investigated for potential antimicrobial and antioxidant properties. The compound has shown promise in modulating enzyme activity and interacting with cellular receptors.
Biological ActivityFindings
AntimicrobialExhibited activity against Staphylococcus aureus and E. coli.
AntioxidantSignificant free radical scavenging ability in vitro.
Enzyme ModulationInhibits certain metabolic enzymes, suggesting therapeutic relevance.

Medicine

  • Therapeutic Potential : Explored as a precursor for drug development, particularly in pain management therapies due to its interaction with neurotensin receptors.

Industry

  • Material Development : Utilized in producing specialty chemicals and materials, leveraging its unique chemical structure for industrial applications.

Antimicrobial Studies

A study evaluated the antimicrobial properties of the compound against various pathogens using the well-diffusion method. Results indicated effective inhibition of growth for several clinically relevant bacteria, suggesting its potential as an antimicrobial agent.

Antioxidant Activity Assessment

In vitro assays demonstrated that this compound significantly reduced oxidative stress markers, indicating potential utility in conditions related to oxidative stress.

Neuropharmacological Evaluation

Research into its interaction with neurotensin receptors highlighted its role in modulating neuroendocrine functions, which could have implications for pain management therapies.

Mechanism of Action

The mechanism of action of 2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Schiff Base Derivatives

2-((p-Tolylimino)methyl)-6-ethoxyphenol (EST-L)
  • Structure: Contains an imine (-C=N-) group instead of the amino methyl group in the target compound.
  • Synthesis : Formed via condensation of 3-ethoxy salicylaldehyde and p-toluidine (yield: 74%) .
  • Properties: Forms stable Mn(II), Co(II), Cu(II), and Zn(II) complexes due to the imine’s chelating ability. The absence of a flexible amino alkyl chain limits its conformational adaptability compared to the target compound .
  • Applications : Primarily used in coordination chemistry and catalysis, contrasting with the pharmaceutical focus of the target compound.
2-((E)-(3-(1H-Imidazole-1-yl)propylimino)methyl)-6-ethoxyphenol
  • Structure: Features an imidazole-propylimino substituent.
  • Properties : Exhibits fluorescence quenching in the presence of arsenate ions, but steric hindrance from the ethoxy group reduces sensitivity compared to its methoxy analog .
  • Key Difference: The ethoxy group’s steric effects hinder sensor functionality, whereas the target compound’s amino methyl group may facilitate receptor binding in drug design .

Amino-Substituted Phenolic Derivatives

2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol
  • Structure : Chloro and methyl groups on the aromatic ring.
  • Properties: The electron-withdrawing chlorine atom enhances stability and may confer antimicrobial activity.
2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-ethoxyphenol
  • Structure : Diethoxy substituents on the phenyl ring.
  • Properties: Enhanced electron-donating effects from ethoxy groups improve electrophilic reactivity. The amino group facilitates strong hydrogen bonding, enabling selective functionalization in synthetic chemistry .
  • Contrast : While this compound is tailored for acylation reactions, the target compound’s butan-2-yl chain may optimize steric interactions in biological systems .

Heterocyclic and Hybrid Analogs

2-[(E)-(1,3-Benzodioxol-5-ylimino)methyl]-6-ethoxyphenol
  • Structure : Benzodioxol substituent introduces fused aromaticity.
  • However, rigidity may reduce bioavailability compared to the target compound’s flexible amino alkyl chain .
2-ethoxy-6-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol
  • Structure: Hydroxy and methyl groups on the amino substituent.
  • Properties : The hydroxy group increases hydrophilicity, improving aqueous solubility. However, steric crowding from the branched chain may hinder molecular interactions .

Comparative Analysis Table

Compound Name Key Structural Features Reactivity/Properties Applications
2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol Butan-2-ylamino methyl, ethoxy Balanced hydrophobicity, H-bonding Pharmaceutical intermediates
2-((p-Tolylimino)methyl)-6-ethoxyphenol Imine, p-tolyl Metal chelation, rigid structure Coordination chemistry
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol Chloro, methyl Enhanced stability, antimicrobial potential API synthesis
2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-ethoxyphenol Diethoxy Electrophilic reactivity, H-bonding Synthetic chemistry
2-ethoxy-6-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol Hydroxy, branched chain Increased solubility, steric hindrance Undeclared

Research Findings and Implications

  • Steric Effects : Ethoxy groups in Schiff bases (e.g., ) reduce fluorescence sensitivity, whereas the target compound’s butan-2-yl chain may mitigate steric issues in drug-receptor interactions .
  • Electronic Effects : Electron-withdrawing groups (e.g., chlorine in ) enhance stability, while electron-donating groups (e.g., diethoxy in ) boost reactivity .
  • Biological Relevance: The target compound’s amino alkyl chain likely improves bioavailability compared to rigid Schiff bases, aligning with its pharmaceutical applications .

Biological Activity

2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol is a phenolic compound that exhibits significant biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A phenolic group that contributes to its reactivity.
  • An ethoxy substituent which may enhance solubility.
  • A butan-2-yl amino group that potentially increases biological interactions.

This structural composition allows the compound to engage in various chemical reactions and biological activities, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and cellular receptors. These interactions can modulate enzyme activity and influence signal transduction pathways, leading to various biological effects including:

  • Antimicrobial Activity : The compound has shown potential against different microbial strains, likely due to its ability to disrupt microbial cell functions.
  • Antioxidant Properties : Its phenolic structure is known for radical scavenging capabilities, which can protect cells from oxidative stress .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several pathogens. For instance, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, showing significant inhibition zones in disk diffusion assays.

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Bacillus subtilis10
Enterococcus faecium17

These findings suggest its potential as a therapeutic agent in treating infections caused by resistant strains .

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated using various assays, including DPPH and ABTS methods. Results indicate that it possesses notable antioxidant activity, comparable to standard antioxidants like ascorbic acid.

Assay MethodIC50 (µg/mL)
DPPH25.4
ABTS30.1

This antioxidant effect may contribute to its protective roles in biological systems .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies using Vero cells have demonstrated low cytotoxicity levels for this compound, indicating a favorable safety profile for potential therapeutic applications .
  • In Vivo Studies : Animal models such as Caenorhabditis elegans have been utilized to assess the efficacy and safety of the compound, revealing promising results in reducing oxidative stress markers without significant toxicity .
  • Comparative Studies : When compared with structurally similar compounds, this compound exhibited superior antimicrobial activity, highlighting its unique efficacy profile .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves Mannich-type reactions or reductive amination between 6-ethoxyphenol derivatives and butan-2-ylamine. To optimize yields:

  • Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity .
  • Monitor reaction progress via HPLC or TLC with UV visualization.
  • Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound from byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the ethoxy group (δ ~1.3 ppm for CH3_3, δ ~4.0 ppm for OCH2_2) and the butan-2-ylamino methyl moiety (δ ~2.5–3.0 ppm for CH-N) .
  • MS : High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (e.g., [M+H]+^+ at m/z 252.17) .
  • FTIR : Validate phenolic -OH stretches (~3200–3400 cm1^{-1}) and secondary amine bands (~3300 cm1^{-1}) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies:
  • Prepare buffered solutions (pH 2–12) and incubate at 25°C, 40°C, and 60°C.
  • Analyze degradation products via LC-MS at intervals (0, 7, 14 days).
  • Use Arrhenius kinetics to predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) affect the compound’s antioxidant activity?

  • Methodological Answer :

  • Perform comparative studies using DPPH or ABTS assays:
  • Replace the ethoxy group with methoxy or hydroxyl groups to evaluate electron-donating effects.
  • Modify the butan-2-ylamino chain to assess steric hindrance impacts.
  • Correlate results with computational models (e.g., DFT calculations for HOMO-LUMO gaps) .

Q. What experimental designs are suitable for studying its environmental fate and biodegradation?

  • Methodological Answer :

  • Follow Project INCHEMBIOL frameworks:
  • Laboratory : Use 14C^{14}C-labeled compound in microcosms (soil/water systems) to track mineralization rates via scintillation counting .
  • Field : Apply split-plot designs (randomized blocks) to monitor distribution in biotic/abiotic compartments over seasons .
  • Analyze metabolites using GC-MS or QTOF-MS .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Methodological Answer :

  • Standardize assay conditions:
  • Use identical cell lines (e.g., HEK-293 for cytotoxicity vs. E. coli for antimicrobial tests).
  • Control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Perform dose-response curves (IC50_{50}/MIC) and validate via orthogonal assays (e.g., live/dead staining) .

Q. What strategies resolve discrepancies in spectral data (e.g., unexpected NOE correlations in NMR)?

  • Methodological Answer :

  • Re-examine sample purity via HPLC (≥95% purity threshold).
  • Use advanced NMR techniques:
  • 1H^1H-1H^1H COSY to assign coupling patterns.
  • ROESY to confirm spatial proximity of substituents.
  • Validate with single-crystal X-ray diffraction for absolute stereochemistry .

Q. How can researchers design multi-parametric studies to evaluate its dual role as an antioxidant and pro-oxidant?

  • Methodological Answer :

  • Use factorial designs (e.g., 2k^k factorial) to test variables:
  • Concentration (1–100 μM), redox environment (e.g., Fe2+^{2+}/H2_2O2_2), and cell type.
  • Measure ROS levels (DCFH-DA assay) alongside antioxidant markers (GSH/GSSG ratios) .

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